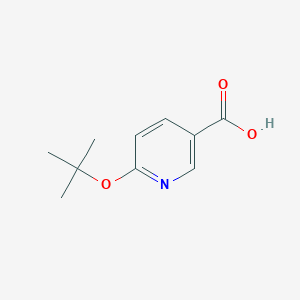

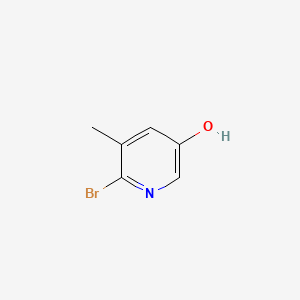

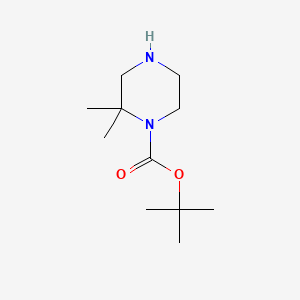

![molecular formula C13H15FN4O B1517724 1-{[3-(4-Fluorphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazin CAS No. 1098360-23-6](/img/structure/B1517724.png)

1-{[3-(4-Fluorphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazin

Übersicht

Beschreibung

“1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine” is a derivative of piperazine . Piperazines have been described as ‘failed pharmaceuticals’, as some had been evaluated as potential therapeutic agents by pharmaceutical companies but never brought to the market . One piperazine that has been commonly used as NPS is 1-benzylpiperazine (BZP) though other piperazine derivatives have also been reported .

Synthesis Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . As a result, numerous methods have been reported for the synthesis of substituted piperazines .Molecular Structure Analysis

The molecular structure of “1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine” can be viewed using Java or Javascript .Chemical Reactions Analysis

The homogeneity of the compounds was monitored by ascending thin layer chromatography (TLC) on silica gel GF254-coated glass plates, visualized by UV light .Physical and Chemical Properties Analysis

1-(4-Fluorophenyl)piperazine is a major metabolite of Niaparazine, a sedative, hypnotic drug. Metabolites of Niaprazine occurred by N-dealkylation, N-dearylation, aromatic hydroxylation and N-oxidation .Wissenschaftliche Forschungsanwendungen

Bausteine in der chemischen Synthese

Diese Verbindung wird als Baustein in der chemischen Synthese verwendet . Sie gehört zu den fluorierten Bausteinen, die zur Herstellung einer Vielzahl biologisch aktiver Moleküle verwendet werden .

Synthese von N,N-disubstituiertem Piperazin

“1-{[3-(4-Fluorphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazin” wurde bei der Synthese von N,N-disubstituiertem Piperazin eingesetzt . Dieser Prozess ist entscheidend für die Entwicklung verschiedener Pharmazeutika und biologisch aktiver Verbindungen .

Antitumormittel

Diese Verbindung wurde bei der Synthese von 1,2,4-s-Triazol-Schiff-Basen verwendet, die als potenzielle Antitumormittel untersucht werden . Der Einsatz von Mikrowellenbestrahlung bei der Synthese wurde berichtet .

Sedativum und Hypnotikum-Metabolit

Es ist ein Hauptmetabolit von Niaprazin, einem Beruhigungs- und Schlafmittel . Das Verständnis der Stoffwechselwege von Medikamenten kann helfen, ihre Pharmakokinetik und mögliche Wechselwirkungen mit anderen Substanzen vorherzusagen .

Chemokin-Antagonisten

Diese Verbindung war an der Synthese von Chemokin-Antagonisten beteiligt . Chemokin-Antagonisten sind eine Klasse von Medikamenten, die die Wechselwirkung zwischen Chemokinen und ihren Rezeptoren hemmen, und sie haben potenzielle Anwendungen bei der Behandlung entzündlicher Erkrankungen .

Anti-Plasmodial-Aktivität

Es wurde bei der Synthese von Pyrido[1,2-a]benzimidazolen verwendet, die zytotoxische und antiplasmodiale Aktivität zeigten . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Malaria hin .

Cholinesterase- und Aβ-Aggregationsinhibitoren

Diese Verbindung wurde bei der Synthese von Pyrimidinderivaten verwendet, die als Cholinesterase- und Aβ-Aggregationsinhibitoren untersucht wurden . Diese Inhibitoren haben potenzielle therapeutische Anwendungen bei neurodegenerativen Erkrankungen wie Alzheimer .

Antimikrobielle und Antituberkulose-Eigenschaften

Forschungen zu Piperazin- und Pyrazolderivaten, einschließlich “this compound”, haben ihre potenziellen antimikrobiellen und antituberkulösen Eigenschaften hervorgehoben. Dies deutet auf potenzielle Anwendungen bei der Behandlung bakterieller Infektionen und Tuberkulose hin.

Wirkmechanismus

Target of Action

Similar compounds have been known to target various receptors and enzymes, contributing to their biological activity .

Mode of Action

It’s worth noting that similar compounds have shown a range of interactions with their targets, leading to various physiological changes .

Biochemical Pathways

Related compounds have been involved in the synthesis of a variety of biologically active molecules .

Pharmacokinetics

Similar compounds have shown to be well absorbed and bind significantly to plasma proteins .

Result of Action

Related compounds have shown a variety of biological activities .

Action Environment

Similar compounds have shown varying degrees of stability and efficacy under different environmental conditions .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as CDC25B, a cell division cycle phosphatase, which is crucial in regulating cell cycle progression . The interaction between 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine and CDC25B involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting cell cycle regulation.

Cellular Effects

The effects of 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Additionally, 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can alter the expression of genes involved in cell proliferation and survival, thereby inhibiting tumor growth.

Molecular Mechanism

At the molecular level, 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound’s interaction with CDC25B involves binding to the enzyme’s active site, resulting in its inhibition . This inhibition prevents the dephosphorylation of target proteins, thereby halting cell cycle progression. Additionally, 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and effects of 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine over time have been studied in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent with the compound’s role in modulating key biochemical pathways.

Dosage Effects in Animal Models

In animal models, the effects of 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active or inactive metabolites, which may contribute to its overall pharmacological effects. Additionally, 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can affect metabolic flux and alter the levels of key metabolites involved in cellular processes.

Transport and Distribution

The transport and distribution of 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine within tissues can influence its pharmacokinetics and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . The localization of 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine within these compartments can modulate its interactions with biomolecules and influence its biochemical and cellular effects.

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4O/c14-11-3-1-10(2-4-11)13-16-12(19-17-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCZCAFWHDMFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC(=NO2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

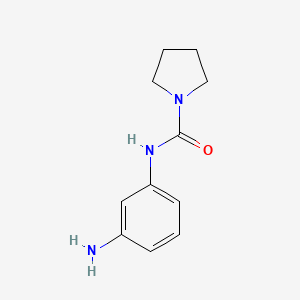

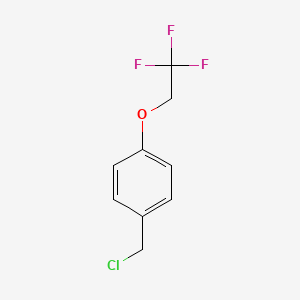

![2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid](/img/structure/B1517645.png)

![{3-[(Tert-butoxy)methyl]phenyl}methanamine](/img/structure/B1517647.png)